molecular formula C13H21N3 B1319954 5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine CAS No. 953719-20-5

5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine

Cat. No. B1319954
CAS RN: 953719-20-5
M. Wt: 219.33 g/mol
InChI Key: XPZLWUNZOPNKCW-UHFFFAOYSA-N
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Description

The compound “5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine” is a complex organic molecule. It contains an aminomethyl group, which in organic chemistry, is a functional group with the formula -CH2-NH2 . It also contains a pyridinamine group, which is a derivative of pyridine with one or more amine groups attached. The N-cyclohexyl-N-methyl part suggests the presence of a cyclohexyl group (a six-membered cycloalkane ring) and a methyl group attached to the same nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and reactions with acid chlorides .

Scientific Research Applications

Transition Metal Complexes

N-[(diphenylphosphino)methyl]-2-pyridinamine and its derivatives have been utilized in forming complexes with various metals. For instance, the reaction of these compounds with palladium(II), copper(I), silver(I) salts, and iron pentacarbonyl has yielded complexes displaying various coordination modes. A notable outcome is a dinuclear silver complex demonstrating a novel P,N(amine),N(pyridyl)-bridging mode, enhanced by argentophilic interaction (Song, Zhang, & Mak, 2002).

Synthesis and Chemical Transformations

Pyrindines and Tetrahydroquinolines Synthesis

Pyrindines and tetrahydroquinolines can be synthesized in a one-pot process involving the coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence. This method involves using compounds such as 2-(aminomethyl)pyridine (Yehia, Polborn, & Müller, 2002).

Ionic Liquid Synthesis

2-Picolylamine, closely related to 5-(Aminomethyl)-N-cyclohexyl-N-methyl-2-pyridinamine, has been used in the synthesis of a new class of ionic liquids. This synthesis involves the aminolysis of cyclohexene oxide and subsequent intramolecular cyclization under environmentally friendly, solvent-free conditions (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Biotechnological Applications

Whole-Cell Catalysis

Burkholderia sp. MAK1 has shown the ability to convert different pyridin-2-amines into their hydroxy derivatives, highlighting the potential of biocatalytic processes in creating valuable intermediates for chemical and pharmaceutical industries (Stankevičiūtė et al., 2016).

Other Relevant Studies

Glycosidase Inhibition

2-(Aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives have been synthesized and evaluated for their inhibitory activities against various glycosidases. This research contributes to understanding the potential pharmaceutical applications of similar compounds (Popowycz, Gerber‐Lemaire, Schütz, & Vogel, 2004).

properties

IUPAC Name

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h7-8,10,12H,2-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZLWUNZOPNKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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